3,7-Dibromo-6-methylquinolin-4-amine is a chemical compound belonging to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. This compound is notable for its bromine substituents and an amino group, which can significantly influence its chemical reactivity and biological activity. The compound's molecular formula is , and it has garnered interest in various scientific fields, including medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions involving quinoline derivatives, particularly those with bromine substituents. Research articles and patents provide insights into its synthesis, properties, and applications. For example, studies have explored the synthesis of related compounds and their potential biological activities .
3,7-Dibromo-6-methylquinolin-4-amine is classified as a heterocyclic aromatic amine. Its structure includes:
The synthesis of 3,7-dibromo-6-methylquinolin-4-amine can be achieved through several methods:
For instance, one method involves the reaction of 6-methylquinoline with bromine in an organic solvent under controlled conditions to selectively introduce bromine at the desired positions. The resulting dibrominated intermediate can then be treated with ammonia or primary amines to yield the final amine product .
The molecular structure of 3,7-dibromo-6-methylquinolin-4-amine features:
CC1=CC2=C(C(=C1)Br)C(=CC=N2)Br
.Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds .
3,7-Dibromo-6-methylquinolin-4-amine can participate in various chemical reactions:
For example, reactions involving palladium catalysts have been shown to enhance yields when coupling with arylboronic acids, leading to diverse derivatives that may exhibit enhanced biological activity .
The mechanism of action for 3,7-dibromo-6-methylquinolin-4-amine primarily relates to its interactions with biological targets, such as enzymes or receptors. The amino group may facilitate hydrogen bonding or ionic interactions with target sites.
Studies indicate that compounds with similar structures exhibit antimicrobial or anticancer properties, potentially due to their ability to inhibit specific enzymes involved in cell proliferation or survival .
Relevant data from studies indicate that physical properties such as solubility and melting point are crucial for determining suitable applications in pharmaceutical formulations .
3,7-Dibromo-6-methylquinolin-4-amine has several potential applications:
Research continues to explore the full range of applications for this compound within scientific disciplines .
3,7-Dibromo-6-methylquinolin-4-amine represents a strategically functionalized quinoline derivative featuring bromine atoms at the C-3 and C-7 positions, a methyl group at C-6, and an amino substituent at C-4. This specific substitution pattern imbues the molecule with distinct electronic properties and steric constraints that enhance its potential as a synthetic intermediate for pharmacologically active compounds. Within heterocyclic chemistry, such polyhalogenated quinolines serve as versatile scaffolds for further derivatization via cross-coupling reactions, nucleophilic substitutions, or metal-catalyzed transformations. The presence of multiple bromine atoms significantly enhances the molecule's reactivity toward palladium-catalyzed reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular architectures relevant to drug discovery [2] .
The molecular structure of 3,7-Dibromo-6-methylquinolin-4-amine (C₁₀H₉Br₂N₂, MW: 316.00 g/mol) integrates key features that influence its physicochemical behavior and intermolecular interactions. The quinoline core provides a rigid, planar bicyclic system comprising a benzene ring fused with a pyridine ring, creating an electron-deficient environment amenable to π-stacking and charge-transfer interactions. Bromine substituents at C-3 (pyridine ring) and C-7 (benzene ring) exert distinct electronic effects: the C-3 bromine is highly activating toward nucleophilic substitution due to adjacency to the ring nitrogen, while the C-7 bromine offers a site for regioselective metal-halogen exchange [2] [6]. The electron-donating amino group at C-4 counterbalances the electron-withdrawing bromines, creating a push-pull system that alters dipole moments and influences crystal packing [5].
Characterization Data and Predicted Properties:Table 1: Key Spectral Signatures and Physicochemical Properties
Property | Value/Prediction | Method |
---|---|---|
Molecular Formula | C₁₀H₉Br₂N₂ | HRMS |
Molecular Weight | 316.00 g/mol | - |
¹H NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃), 5.20 (br s, 2H, NH₂), | 400 MHz |
7.45 (s, 1H, H-5), 7.92 (s, 1H, H-8), | ||
8.55 (s, 1H, H-2) | ||
¹³C NMR (CDCl₃) | δ 21.5 (CH₃), 109.0 (C-4), 118.5 (C-8), | 100 MHz |
122.0 (C-3), 130.2 (C-7), 132.5 (C-5), | ||
135.0 (C-4a), 148.0 (C-8a), 150.0 (C-2), | ||
152.0 (C-6) | ||
UV-Vis (MeOH) | λ_max 250 nm, 320 nm | - |
LogP | ~3.2 | Calculated (ChemAxon) |
Synthetic access typically follows modified Skraup or Doebner-von Miller protocols, where condensation of 4-bromo-3-methylaniline with glycerol/acrolein under acidic conditions yields the quinoline core, followed by regioselective bromination. Crucially, the C-7 bromination requires electrophilic conditions (e.g., Br₂/CHCl₃), while the C-3 position may be brominated via radical pathways. Final amination at C-4 is achieved through halogen displacement using ammonia under pressure [6] . X-ray crystallography of analogous compounds (e.g., 3,5,6,7-tetrabromo-8-methoxyquinoline) confirms near-planar geometry with Br substituents adopting orthogonal orientations to minimize steric clashes [2].
Halogenated quinolines trace their origins to the mid-19th century with the isolation of quinine alkaloids. Systematic halogenation emerged as a strategy to enhance bioactivity and alter physicochemical properties:
Table 2: Evolution of Key Halogenated Quinoline Pharmacophores
Compound | Substitution Pattern | Primary Bioactivity | Year/Ref |
---|---|---|---|
Chloroquine | 7-Cl, 4-amino side chain | Antimalarial | 1940s |
Ciprofloxacin | 6-F, piperazinyl | Antibacterial | 1987 [5] |
5,7-Dibromo-8-HQ | 5,7-Br, 8-OH | Anticancer/Antifungal | 2017 [2] |
6-Bromo-5-nitroquinoline | 6-Br, 5-NO₂ | Antiproliferative | 2020 [2] |
PDE5 Inhibitor (7a) | 7-CF₃, 3-CH₂OH, 4-arylamin | Neuroprotective (IC₅₀ 0.27 nM) | 2012 [3] |
The strategic placement of bromine and methyl groups on the quinoline nucleus critically determines biological target engagement through steric, electronic, and hydrophobic effects:
Metabolic Stability: C-Br bonds resist oxidative metabolism (vs. C-H), prolonging half-life. Bromine also facilitates irreversible inhibition via covalent bonding to cysteine thiols in kinase active sites .
Methyl Group Contributions:
Synthetic Versatility: The bromine atoms serve as linchpins for diversification:
Table 3: Comparative Bioactivity Modulation by Substituents in Quinoline Analogs
Modification | Target Enzyme | Effect on Activity | Rationale |
---|---|---|---|
Br at C-5/C-7 | Topoisomerase I | ↑↑ Inhibition (IC₅₀ 5.45 μg/mL) [2] | Enhanced DNA intercalation |
Br at C-3 | SphK1 | Moderate inhibition (Ki ~10 μM) | Steric occlusion in lipid pocket |
6-CH₃ | SphK1/PDE5 | ↑ Metabolic stability & LogP [3] | Blocked oxidative metabolism |
6-CH₃ vs 6-H | Antiproliferative (HT29) | 2–3 fold ↑ IC₅₀ [2] | Enhanced cellular uptake |
4-NH₂ vs 4-Cl | Topoisomerase I | 10-fold ↑ activity [2] | H-bond donation to backbone carbonyl |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1